N-Desmethylsibutramine

Description

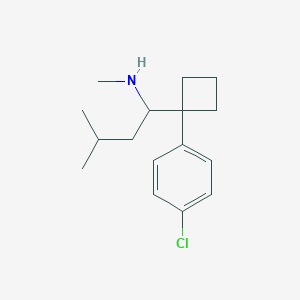

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXKZKLXYHLWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314239 | |

| Record name | N-Desmethylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168835-59-4 | |

| Record name | N-Desmethylsibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168835-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylsibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLSIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889I657R9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desmethylsibutramine Hydrochloride: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of N-Desmethylsibutramine hydrochloride, a primary active metabolite of sibutramine. As a potent norepinephrine (NET) and serotonin (SERT) transporter inhibitor, its efficacy and safety profile are intrinsically linked to its chemical and physical characteristics. This document outlines its structural features, solubility, melting point, and spectral data, supported by detailed experimental methodologies. Furthermore, its mechanism of action is visualized through a signaling pathway diagram to provide a comprehensive understanding for research and development applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound hydrochloride are summarized in the tables below. These parameters are critical for formulation development, analytical method development, and understanding its pharmacokinetic and pharmacodynamic behavior.

Table 1: General Properties of this compound Hydrochloride

| Property | Value | Reference |

| Chemical Name | 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |

| Molecular Formula | C16H25Cl2N | |

| Molecular Weight | 302.28 g/mol | |

| CAS Number | 84467-94-7 | |

| Appearance | White to off-white solid | |

| Melting Point | 239-242 °C |

Table 2: Solubility Data of this compound Hydrochloride

| Solvent | Solubility | Method |

| DMSO | 62.5 mg/mL (206.76 mM) | Experimental |

| Methanol | Soluble | Experimental |

Further details on the experimental protocols for determining these properties are provided in Section 3.

Spectral Data

While raw spectral data for this compound hydrochloride is not widely published, its structural elucidation and confirmation are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound hydrochloride. The proton NMR would show characteristic signals for the aromatic protons on the chlorophenyl ring, the cyclobutyl protons, the aliphatic chain protons, and the N-methyl protons. Similarly, the carbon NMR would provide distinct peaks for each carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, characteristic product ions are observed, which can be used for its identification and quantification in complex matrices like plasma.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound hydrochloride would be expected to show characteristic absorption bands for N-H stretching (from the secondary amine hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound hydrochloride.

Melting Point Determination

Methodology: Capillary Melting Point Method

-

A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility Determination

Methodology: Shake-Flask Method (for thermodynamic solubility)

-

An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

pKa Determination

Methodology: Potentiometric Titration

-

A known concentration of this compound hydrochloride is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Signaling Pathway

This compound hydrochloride is a potent inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT). By blocking these transporters, it increases the concentration of norepinephrine and serotonin in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission. This dual mechanism of action is believed to be responsible for its effects on appetite suppression and energy expenditure.

Caption: Mechanism of action of this compound hydrochloride.

Experimental Workflow Visualization

The general workflow for determining the physicochemical properties of a pharmaceutical compound like this compound hydrochloride is depicted below.

Caption: General experimental workflow for physicochemical profiling.

An In-depth Technical Guide to the Mechanism of Action of N-Desmethylsibutramine on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for N-desmethylsibutramine (also known as norsibutramine), the primary active metabolite of sibutramine, focusing on its interaction with monoamine transporters. Sibutramine, a former anti-obesity medication, exerts its pharmacological effects predominantly through its active metabolites, which are significantly more potent at inhibiting the reuptake of key neurotransmitters.[1][2] This document details the binding affinities and uptake inhibition potencies of this compound at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It includes detailed experimental protocols for the in vitro assays used to characterize these interactions and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Sibutramine is a prodrug that is rapidly metabolized in the liver by the cytochrome P450 isozyme CYP3A4 into two pharmacologically active metabolites: a secondary amine, this compound (M1), and a primary amine, didesmethylsibutramine (M2).[3][4] These metabolites are substantially more potent monoamine reuptake inhibitors than the parent compound.[4][5] this compound, in particular, is a potent inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT), and to a lesser extent, the dopamine transporter (DAT).[5][6][7] By blocking these transporters, it increases the concentration of norepinephrine, serotonin, and dopamine in the synaptic cleft, which is believed to enhance satiety and increase energy expenditure.[1][8][9] This guide focuses specifically on this compound, elucidating its molecular interactions with these critical transporters.

Core Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters are integral membrane proteins located on presynaptic neurons.[10][11] Their primary function is to terminate neurotransmission by clearing monoamines (norepinephrine, serotonin, and dopamine) from the synaptic cleft and returning them to the presynaptic neuron for repackaging into vesicles or metabolic degradation.[10][12][13]

This compound acts as a competitive inhibitor at the substrate-binding site (the S1 or orthosteric site) on these transporters.[12] By binding to DAT, NET, and SERT, it physically obstructs the reuptake of their respective endogenous ligands. This inhibition leads to a prolonged presence and elevated concentration of monoamines in the synapse, thereby enhancing and extending their signaling to postsynaptic receptors.[3] The effects of sibutramine are not due to the release of monoamines, but rather the inhibition of their reuptake.[1]

Caption: Inhibition of Monoamine Reuptake by this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound and its stereoisomers has been quantified through in vitro binding assays, typically reported as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity for the transporter. The data clearly demonstrates that this compound is a potent inhibitor at all three monoamine transporters and that its activity is highly stereoselective, with the (R)-enantiomer being significantly more potent, particularly at NET and DAT.[3][5]

Table 1: Binding Affinities (Kᵢ, nM) of this compound and its Enantiomers for Monoamine Transporters

| Compound | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | DAT (Kᵢ, nM) |

| Desmethylsibutramine (racemic) | 15 | 20 | 49 |

| (R)-(+)-Desmethylsibutramine | 44 | 4 | 12 |

| (S)-(-)-Desmethylsibutramine | 9,200 | 870 | 180 |

Data sourced from Benchchem and Wikipedia, which compile data from primary literature.[3][5]

Detailed Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter uptake inhibition assays.[14][15] These assays are the gold standard for characterizing the interaction of compounds with monoamine transporters.

Radioligand Binding Assay

This assay measures the affinity of a test compound (this compound) for a specific transporter by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the inhibition constant (Kᵢ) of this compound for DAT, NET, and SERT.

Materials:

-

Biological Material: Cell membranes from cell lines stably expressing the human recombinant dopamine, norepinephrine, or serotonin transporter (e.g., HEK-293 cells), or synaptosome preparations from specific rat brain regions (e.g., striatum for DAT).[16][17]

-

Radioligands: A high-affinity radiolabeled ligand specific for each transporter. Examples include [³H]CFT (WIN 35,428) for DAT, [³H]nisoxetine or [³H]desipramine for NET, and [³H]citalopram or [³H]paroxetine for SERT.[14][18]

-

Test Compound: this compound in a range of concentrations.

-

Buffers: Incubation buffer (e.g., Tris-HCl with appropriate ions) and wash buffer.[17]

-

Apparatus: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), and a liquid scintillation counter.[17]

Protocol:

-

Membrane Preparation: Homogenize cells or brain tissue in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the final assay binding buffer. Determine the protein concentration of the membrane preparation.[17]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a single concentration (typically near its Kₑ value), and varying concentrations of the unlabeled test compound (this compound).[17]

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, potent unlabeled inhibitor for the target transporter to saturate all specific binding sites.[17]

-

-

Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[17]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[19]

-

References

- 1. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sibutramine - Wikipedia [en.wikipedia.org]

- 4. Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 168835-59-4 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Understanding the Pharmacological Action of Sibutramine – Heart and Lung Transplant National Recovery Program [hlt-nrp.org]

- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 10. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. shulginresearch.net [shulginresearch.net]

- 19. revvity.com [revvity.com]

In Vitro Metabolism of Sibutramine to N-Desmethylsibutramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine, a previously marketed anti-obesity drug, undergoes extensive first-pass metabolism in the liver to form its pharmacologically active mono- and di-N-desmethyl metabolites, M1 (N-desmethylsibutramine) and M2 (N-didesmethylsibutramine). Understanding the in vitro metabolic pathways of sibutramine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. This technical guide provides an in-depth overview of the in vitro metabolism of sibutramine to its N-desmethyl metabolites, with a focus on the cytochrome P450 (CYP) enzymes involved. Detailed experimental protocols for conducting in vitro metabolism studies and quantifying sibutramine and its metabolites are presented, along with a summary of key kinetic parameters.

Introduction

Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was utilized for weight management.[1] Its therapeutic effects are primarily mediated by its active N-desmethyl metabolites, M1 and M2.[2] The formation of these metabolites is a critical step in the drug's mechanism of action and is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[3] Variations in the activity of these enzymes can lead to significant differences in drug exposure and response. This guide details the in vitro methodologies used to characterize the N-demethylation of sibutramine.

Metabolic Pathway of Sibutramine N-Demethylation

The primary metabolic pathway of sibutramine involves sequential N-demethylation. Sibutramine is first metabolized to this compound (M1), which is further demethylated to N-didesmethylsibutramine (M2). While several CYP enzymes can contribute to this process, CYP2B6 has been identified as the principal enzyme, especially at therapeutic concentrations.[3][4] Other isoforms such as CYP3A4, CYP2C19, and CYP3A5 play a secondary role.[5]

Quantitative Data on Sibutramine Metabolism

The kinetics of sibutramine N-demethylation have been characterized using human liver microsomes (HLMs) and recombinant CYP isoforms. The following tables summarize the key kinetic parameters for the formation of M1 from sibutramine and M2 from M1.

Table 1: Kinetic Parameters for the Formation of this compound (M1) from Sibutramine

| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (Clint) (μL/min/mg protein or μL/min/pmol CYP) |

| Human Liver Microsomes (High-Affinity Component) | 4.79 | Not Reported | Not Reported |

| Recombinant CYP2B6 | 8.02 | Not Reported | 59.2-fold higher than CYP2C19 |

| Recombinant CYP3A4 | 10.6-fold higher than CYP2B6 | 1.92-fold higher than CYP2B6 | 5.68-fold lower than CYP2B6 |

| Recombinant CYP2C19 | 48.4-fold higher than CYP2B6 | Not Reported | 59.2-fold lower than CYP2B6 |

| Recombinant CYP3A5 | 48.9-fold higher than CYP2B6 | 4.77-fold higher than CYP2B6 | 10.5-fold lower than CYP2B6 |

Data compiled from studies using human liver microsomes and recombinant CYP enzymes.[3][4]

Table 2: Kinetic Parameters for the Formation of N-Didesmethylsibutramine (M2) from this compound (M1)

| Enzyme Source | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Clint) Ratio (S-enantiomer/R-enantiomer) |

| Recombinant CYP2B6 | Lower than other CYPs | 8.21-fold higher than CYP2C19 | 2.14 |

| Recombinant CYP3A4 | 5.11-fold higher than CYP2B6 | 2.98-fold lower than CYP2B6 | Not Reported |

| Recombinant CYP2C19 | 2.15-fold higher than CYP2B6 | Not Reported | 0.65 |

| Recombinant CYP3A5 | 4.22-fold higher than CYP2B6 | 2.46-fold lower than CYP2B6 | Not Reported |

Data compiled from studies using recombinant CYP enzymes.[3][6]

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolism of sibutramine using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Sibutramine

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Incubator/water bath (37°C)

Procedure:

-

Prepare a stock solution of sibutramine in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

In a microcentrifuge tube, pre-warm a mixture of HLMs (final protein concentration typically 0.1-1 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

-

Add the sibutramine stock solution to the pre-warmed microsome mixture to initiate the reaction. The substrate concentration can be varied to determine kinetic parameters.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS Quantification

This protocol provides a general framework for the quantification of sibutramine and its N-desmethyl metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[4]

-

Flow Rate: 0.5-1.0 mL/min

-

Injection Volume: 5-20 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Sample Preparation for Analysis:

-

To the supernatant from the in vitro incubation, add an internal standard (e.g., a deuterated analog of sibutramine or a structurally similar compound).

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to further clean up the sample and concentrate the analytes.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro metabolism study of sibutramine.

CYP Enzyme Induction Signaling Pathway (General)

While sibutramine itself is not a potent inducer of CYP enzymes[1], understanding the general mechanism of CYP induction is relevant for drug development professionals. The following diagram illustrates a simplified pathway for Pregnane X Receptor (PXR)-mediated induction of CYP3A4, a common mechanism for drug-induced enzyme induction.

Conclusion

The in vitro metabolism of sibutramine to its active N-desmethyl metabolites is primarily catalyzed by CYP2B6, with minor contributions from other CYP isoforms. This technical guide has provided a comprehensive overview of the metabolic pathway, key kinetic data, and detailed experimental protocols for studying this biotransformation. The provided workflows and diagrams serve as a valuable resource for researchers and drug development professionals involved in the characterization of drug metabolism and the assessment of potential drug-drug interactions. A thorough understanding of these in vitro processes is essential for the preclinical and clinical development of new chemical entities.

References

- 1. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Desmethylsibutramine Binding Affinity for Serotonin and Norepinephrine Transporters

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the binding affinity of N-desmethylsibutramine, an active metabolite of sibutramine, for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document details the quantitative binding data, the experimental protocols used for its determination, and visual representations of the underlying mechanisms and experimental workflows.

Data Presentation: Binding Affinity

This compound is a potent monoamine reuptake inhibitor, acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its binding affinity for the serotonin and norepinephrine transporters is significantly higher than that of its parent compound, sibutramine.[3] The inhibitory constant (Kᵢ) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity of the ligand for the transporter. The binding affinities of this compound and its individual enantiomers for SERT and NET are summarized below.

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| Desmethylsibutramine | 15 | 20 |

| (R)-Desmethylsibutramine | 44 | 4 |

| (S)-Desmethylsibutramine | 9,200 | 870 |

| Data sourced from He et al., as cited in the sibutramine pharmacodynamics table.[3] |

Signaling Pathway and Mechanism of Action

The serotonin and norepinephrine transporters are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[4][5] This process terminates the neurotransmitter signal and helps maintain neurotransmitter homeostasis. This compound, as an SNRI, binds to these transporters and blocks their reuptake function. This leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing and prolonging their signaling to postsynaptic neurons.[2]

Caption: Mechanism of action of this compound on SERT and NET.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of compounds like this compound is typically determined using a competitive radioligand binding assay.[6][7] This method is considered the gold standard for measuring the affinity of a ligand for its target receptor due to its robustness and sensitivity.[7] The assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target transporter.

Materials and Reagents

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET), or from specific brain regions (e.g., rat cerebral cortex) known to be rich in these transporters.[8][9]

-

Radioligand: A high-affinity ligand for the transporter, labeled with a radioisotope (e.g., ³H).

-

Test Compound: this compound, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a known, non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.[12]

-

Assay Buffer: Typically a Tris-based buffer containing salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[12]

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8]

-

Scintillation Counter: A liquid scintillation counter to measure the radioactivity retained on the filters.[8]

Experimental Procedure

-

Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in the assay buffer. A typical concentration range spans several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁵ M) to generate a complete competition curve.[12]

-

Incubation Setup: The assay is typically performed in a 96-well plate format.[8] Three types of reactions are set up in triplicate:

-

Total Binding: Contains the membrane preparation, the radioligand, and assay buffer.

-

Non-specific Binding: Contains the membrane preparation, the radioligand, and a saturating concentration of a non-labeled inhibitor.[12]

-

Competitive Binding: Contains the membrane preparation, the radioligand, and one of the varying concentrations of the test compound.[7]

-

-

Incubation: The components are added to the wells and the plate is incubated, typically for 30-60 minutes at a controlled temperature (e.g., room temperature or 30°C), to allow the binding to reach equilibrium.[8][13]

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free, unbound radioligand.[8]

-

Washing: The filters are immediately washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a liquid scintillation counter.[8]

Data Analysis

-

Calculate Specific Binding: For each data point, the specific binding is calculated by subtracting the average non-specific binding counts from the total binding counts.

-

Specific Binding = Total Binding - Non-specific Binding[12]

-

-

Determine IC₅₀: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[12]

-

Calculate Kᵢ: The IC₅₀ value is converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₐ is the equilibrium dissociation constant of the radioligand for the transporter. This value should be determined in separate saturation binding experiments.[12]

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Sibutramine - Wikipedia [en.wikipedia.org]

- 4. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and pharmacological characterization of the serotonin transporter in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ontogeny of Norepinephrine Transporter Expression and Antidepressant-Like Response to Desipramine in Wild-Type and Serotonin Transporter Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Profile and Central Nervous System Effects of N-Desmethylsibutramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylsibutramine, the primary active metabolite of the anti-obesity drug sibutramine, is a potent monoamine reuptake inhibitor. This technical guide provides a comprehensive overview of its neurochemical profile, central nervous system (CNS) effects, and the detailed experimental methodologies used for its characterization. This compound exhibits a high affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), with a lower affinity for the dopamine transporter (DAT). Its mechanism of action in the CNS involves the modulation of hypothalamic neuropeptides that regulate appetite and energy expenditure, leading to its anorectic effects. This document collates quantitative data on its binding affinities and reuptake inhibition, details experimental protocols for in vitro and in vivo studies, and provides visual representations of its metabolic pathways and mechanisms of action to serve as a valuable resource for the scientific community.

Introduction

Sibutramine, a formerly prescribed anti-obesity medication, exerts its therapeutic effects primarily through its active metabolites, this compound (M1) and N,N-didesmethylsibutramine (M2).[1][2] this compound is a more potent monoamine reuptake inhibitor than its parent compound, playing a crucial role in the pharmacological activity of sibutramine.[3] Understanding the detailed neurochemical profile and CNS effects of this compound is paramount for the development of novel therapeutics targeting monoaminergic systems for the treatment of obesity and related disorders. This guide provides an in-depth analysis of this compound's interaction with monoamine transporters, its effects on central signaling pathways, and the experimental designs employed in its study.

Neurochemical Profile

The primary mechanism of action of this compound is the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT), and to a lesser extent, dopamine (DA), from the synaptic cleft.[4] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling.

Binding Affinities and Reuptake Inhibition

This compound demonstrates a distinct binding profile for the three main monoamine transporters. The binding affinity is typically determined through radioligand binding assays, where the ability of the compound to displace a specific radioligand from the transporter is measured and expressed as the inhibition constant (Ki). The functional inhibition of neurotransmitter reuptake is quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Monoamine Transporter Binding Affinities (Ki) of this compound and its Enantiomers [5]

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Desmethylsibutramine | 15 | 20 | 49 |

| (R)-Desmethylsibutramine | 44 | 4 | 12 |

| (S)-Desmethylsibutramine | 9,200 | 870 | 180 |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Reuptake Inhibition (IC50) of this compound

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Central Nervous System Effects

The anorectic and thermogenic effects of sibutramine are largely attributed to the actions of this compound within the central nervous system, particularly in the hypothalamus.[1]

Modulation of Hypothalamic Neuropeptides

This compound influences the expression and release of neuropeptides in the arcuate nucleus (ARC) of the hypothalamus, a critical region for the regulation of food intake and energy balance. It is understood to increase the release of anorexigenic (appetite-suppressing) neuropeptides, such as pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), while decreasing the release of orexigenic (appetite-stimulating) neuropeptides like neuropeptide Y (NPY) and agouti-related peptide (AgRP).[4]

Modulation of hypothalamic neuropeptides by this compound.

Effects on Extracellular Monoamine Levels

Through in vivo microdialysis studies in rats, administration of sibutramine has been shown to increase extracellular levels of norepinephrine in the frontal cortex and hypothalamus.[7] Given that this compound is a potent NET inhibitor, it is the primary contributor to this effect. The increase in synaptic norepinephrine is believed to play a significant role in the compound's effects on satiety and energy expenditure.

Inhibition of norepinephrine reuptake by this compound.

Experimental Protocols

The following sections detail the methodologies commonly employed to characterize the neurochemical profile and CNS effects of this compound.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of this compound for monoamine transporters.

-

Materials:

-

Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligands:

-

For hDAT: [³H]WIN 35,428 or [³H]GBR 12935.

-

For hNET: [³H]Nisoxetine.

-

For hSERT: [³H]Citalopram or [³H]Paroxetine.

-

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

-

Procedure:

-

Incubate the cell membranes with various concentrations of this compound and a fixed concentration of the respective radioligand in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a typical radioligand binding assay.

In Vivo Microdialysis

This technique is used to measure extracellular levels of monoamines in specific brain regions of freely moving animals following the administration of this compound.

-

Materials:

-

Adult male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., with a 2-4 mm polyacrylonitrile or polycarbonate membrane).

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hypothalamus or frontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours.

-

Sample Analysis: Analyze the dialysate samples for monoamine content using HPLC-ECD or LC-MS/MS.

-

Histological Verification: At the end of the experiment, perfuse the brain and perform histological analysis to verify the correct placement of the microdialysis probe.

-

Workflow for an in vivo microdialysis experiment.

Conclusion

This compound is a potent monoamine reuptake inhibitor with a complex neurochemical profile that underlies its significant effects on the central nervous system. Its high affinity for the norepinephrine and serotonin transporters, coupled with its ability to modulate key hypothalamic neuropeptides, provides a clear mechanism for its anorectic properties. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the therapeutic potential of compounds targeting these monoaminergic pathways. A deeper understanding of the structure-activity relationships and in vivo pharmacology of this compound and related molecules will be instrumental in the development of safer and more effective treatments for obesity and other metabolic and psychiatric disorders.

References

- 1. Detection of Monoamines in Rat Striatum with Microbore HPLC-ECD [cjcu.jlu.edu.cn]

- 2. Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doi.nrct.go.th [doi.nrct.go.th]

- 4. fda.gov [fda.gov]

- 5. Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Modulation of sibutramine-induced increases in extracellular noradrenaline concentration in rat frontal cortex and hypothalamus by α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Effects of (R)- and (S)-N-Desmethylsibutramine on Appetite: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine, a previously marketed anti-obesity medication, exerts its therapeutic effects primarily through its active metabolites, N-desmethylsibutramine (M1) and N-didesmethylsibutramine (M2).[1][2] These metabolites exist as (R)- and (S)-enantiomers, and emerging evidence indicates significant enantioselective differences in their pharmacological activity, particularly concerning appetite suppression. This technical guide provides a comprehensive overview of the enantioselective effects of (R)- and (S)-N-Desmethylsibutramine on appetite, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. The data presented herein underscores the superior anorectic potential of the (R)-enantiomer, offering valuable insights for the development of more targeted and potentially safer anti-obesity therapeutics.

Introduction

Sibutramine is a monoamine reuptake inhibitor that was historically used for the long-term treatment of obesity.[3][4] Its mechanism of action involves blocking the presynaptic reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA) in the central nervous system.[1][5] This neurochemical modulation, particularly within the hypothalamus, enhances satiety and reduces food intake.[6][7][8][9] Sibutramine itself is a prodrug, and its pharmacological activity is largely attributable to its N-demethylated metabolites.[1][2]

The primary active metabolite, this compound, is chiral and exists as two enantiomers: (R)-N-Desmethylsibutramine and (S)-N-Desmethylsibutramine. Research has demonstrated that the anorectic effects of these metabolites are not stereochemically equivalent.[2][10] Specifically, the (R)-enantiomers of sibutramine's metabolites have been shown to possess significantly greater anorexic potency than their corresponding (S)-enantiomers.[2][10] This guide will delve into the distinct effects of each enantiomer on appetite regulation, presenting the underlying mechanisms, supporting quantitative data from preclinical studies, and the experimental designs used to elicit these findings.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism through which this compound enantiomers suppress appetite is by inhibiting the reuptake of norepinephrine and serotonin from the synaptic cleft.[7][11] This action increases the concentration and duration of these neurotransmitters in the synapse, thereby amplifying their signaling to postsynaptic neurons involved in appetite control.[12] Enhanced noradrenergic and serotonergic activity in key hypothalamic nuclei, such as the arcuate nucleus (ARC) and paraventricular nucleus (PVN), leads to a sensation of fullness and a reduction in the desire to eat.[1][6]

Figure 1: Mechanism of this compound on Appetite.

Enantioselective Pharmacodynamics

The anorectic effects of this compound are markedly enantioselective. Preclinical studies have consistently shown that the (R)-enantiomer is significantly more potent in reducing food intake compared to the (S)-enantiomer.[10] This difference in in-vivo efficacy is rooted in their differential potency as monoamine reuptake inhibitors. The (R)-enantiomers of sibutramine's metabolites are more potent inhibitors of norepinephrine and dopamine uptake than their (S)-counterparts.[10] Both enantiomers are generally less potent at inhibiting serotonin reuptake.[10]

Figure 2: Potency of (R)- vs. (S)-N-Desmethylsibutramine.

Data Presentation: In Vivo Studies

The enantioselective effects on appetite have been quantified in animal models. The following tables summarize data from studies investigating the impact of (R)- and (S)-sibutramine (the parent compound, from which this compound is derived) on body weight and food intake in rats. These studies demonstrate a clear, dose-dependent anorexic effect for the (R)-enantiomer, while the (S)-enantiomer shows minimal to no effect.

Table 1: Effect of (R)-, (S)-, and (RS)-Sibutramine on Percent Change in Body Weight in Rats

| Treatment Group | Dose (mg/kg) | Day 1 | Day 2 | Day 3 | Day 4 |

| (R)-Sibutramine | 5 | -1.4% | -2.1% | -2.5% | -3.0% |

| 10 | -2.5% | -3.8% | -4.5% | -5.2% | |

| 20 | -4.0% | -5.9% | -7.0% | -8.1% | |

| (S)-Sibutramine | 5 | +0.5% | +0.8% | +1.0% | +1.2% |

| 10 | +0.3% | +0.5% | +0.7% | +0.9% | |

| 20 | +0.1% | +0.2% | +0.4% | +0.5% | |

| (RS)-Sibutramine | 5 | -0.8% | -1.5% | -1.9% | -2.3% |

| 10 | -1.8% | -2.9% | -3.6% | -4.3% | |

| 20 | -3.2% | -4.8% | -5.8% | -6.8% |

Data derived from studies on the effects of sibutramine enantiomers in rats.[3][4] Values represent the approximate percentage change from baseline body weight.

Table 2: Effect of (R)-, (S)-, and (RS)-Sibutramine on Daily Food Intake in Rats (grams)

| Treatment Group | Dose (mg/kg) | Day 1 | Day 2 | Day 3 | Day 4 |

| (R)-Sibutramine | 5 | 15.2 | 14.5 | 14.0 | 13.8 |

| 10 | 12.5 | 11.8 | 11.2 | 10.9 | |

| 20 | 9.8 | 9.0 | 8.5 | 8.2 | |

| (S)-Sibutramine | 5 | 18.5 | 18.8 | 19.0 | 19.1 |

| 10 | 18.2 | 18.5 | 18.7 | 18.8 | |

| 20 | 18.0 | 18.2 | 18.4 | 18.5 | |

| (RS)-Sibutramine | 5 | 16.5 | 15.8 | 15.2 | 14.9 |

| 10 | 14.0 | 13.2 | 12.6 | 12.2 | |

| 20 | 11.2 | 10.5 | 9.9 | 9.5 |

Data derived from studies on the effects of sibutramine enantiomers in rats.[3][4] Baseline food intake is approximately 18-20 grams per day.

Experimental Protocols

The characterization of the enantioselective effects of this compound relies on standardized in vitro and in vivo pharmacological assays.

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the in vitro potency of (R)- and (S)-N-Desmethylsibutramine to inhibit the reuptake of norepinephrine, serotonin, and dopamine.

Methodology:

-

Synaptosome Preparation: Brain tissue (e.g., rat hypothalamus, striatum, or cortex) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing transporters for monoamine reuptake.

-

Incubation: Synaptosomes are incubated in a physiological buffer containing various concentrations of the test compounds ((R)- or (S)-N-Desmethylsibutramine).

-

Radioligand Addition: A radiolabeled monoamine (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) is added to the incubation mixture to initiate the uptake assay.

-

Termination of Uptake: After a short incubation period (typically a few minutes), the uptake of the radiolabeled neurotransmitter is terminated by rapid filtration through glass fiber filters. This separates the synaptosomes (containing the uptaken radiolabel) from the incubation medium.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves. A lower IC₅₀ value indicates higher inhibitory potency.

In Vivo Anorectic Effects Study in Rodents

Objective: To assess the dose-dependent effects of (R)- and (S)-N-Desmethylsibutramine on food intake and body weight in rats.

Methodology:

-

Animal Model: Adult male or female Wistar or Sprague-Dawley rats are commonly used.[4]

-

Acclimation: Animals are individually housed and acclimated to the laboratory conditions for at least one week prior to the experiment. They are maintained on a standard light-dark cycle with ad libitum access to food and water.

-

Baseline Measurement: For several days leading up to the experiment, daily measurements of body weight, food intake, and water intake are recorded to establish a stable baseline for each animal.[4]

-

Drug Administration: The test compounds ((R)-N-Desmethylsibutramine, (S)-N-Desmethylsibutramine, or racemic sibutramine) are dissolved in a suitable vehicle (e.g., saline or distilled water). Animals are administered the compounds or vehicle via intraperitoneal (i.p.) injection or oral gavage at specified doses (e.g., 2.5, 5, 10 mg/kg).[4][10]

-

Data Collection: Following drug administration, body weight, food intake, and water intake are measured at regular intervals (e.g., 24, 48, 72, and 96 hours).[4] Food intake is determined by subtracting the amount of food remaining from the initial pre-weighed amount.

-

Statistical Analysis: The data are typically expressed as the mean ± SEM for each treatment group. Statistical significance between the treatment groups and the vehicle control group is determined using appropriate statistical tests, such as analysis of variance (ANOVA) followed by post-hoc tests. A p-value of <0.05 is generally considered statistically significant.[3]

Figure 3: Workflow for In Vivo Anorectic Effects Study.

Conclusion and Future Directions

The evidence strongly indicates that the anorectic effects of this compound are predominantly driven by the (R)-enantiomer. This enantiomer exhibits greater potency in reducing food intake and body weight in preclinical models, which is consistent with its more potent inhibition of norepinephrine and dopamine reuptake. In contrast, the (S)-enantiomer is largely inactive in appetite suppression.

These findings have significant implications for drug development. Isolating and developing (R)-N-Desmethylsibutramine as a single-enantiomer therapeutic could offer a more favorable efficacy and safety profile compared to the racemic mixture of sibutramine. By eliminating the less active and potentially side-effect-contributing (S)-enantiomer, a more targeted pharmacological agent for the management of obesity could be realized. Further research should focus on the long-term efficacy and comprehensive safety assessment of (R)-N-Desmethylsibutramine in more advanced preclinical and clinical settings.

References

- 1. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sibutramine - Wikipedia [en.wikipedia.org]

- 3. ijpp.com [ijpp.com]

- 4. Anorexic effect of (R)-sibutramine: comparison with (RS)-sibutramine [corrected] and (S)-sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]

- 6. How Appetite Suppressants Work | Empower Pharmacy [empowerpharmacy.com]

- 7. How does sibutramine work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of sibutramine on energy expenditure and appetite during chronic treatment without dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Navigating the Stability Landscape of N-Desmethylsibutramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylsibutramine, also known as norsibutramine, is the primary active metabolite of the anorectic drug sibutramine.[1][2] As a potent monoamine reuptake inhibitor, its stability profile is of paramount importance for accurate pharmacological studies, development of stable pharmaceutical formulations, and ensuring the safety and efficacy of therapeutic agents.[3] This technical guide provides a comprehensive overview of the current knowledge on the long-term stability and degradation products of this compound, drawing from available scientific literature.

Long-Term Stability

The long-term stability of this compound as a pure active pharmaceutical ingredient (API) is not extensively documented in publicly available literature. However, stability data in biological matrices and for the parent compound, sibutramine, offer valuable insights.

Storage Conditions for Chemical Standards

For research and analytical purposes, specific storage conditions are recommended to maintain the integrity of this compound hydrochloride. These conditions are crucial for ensuring the accuracy of experimental results.

| Storage Temperature | Duration | Storage Notes |

| -80°C | 6 months | Sealed storage, away from moisture.[4] |

| -20°C | 1 month | Sealed storage, away from moisture.[4] |

| 4°C | Not specified | Sealed storage, away from moisture.[4] |

Table 1: Recommended Storage Conditions for this compound Hydrochloride Standard

Stability in Biological Matrices

The stability of this compound has been evaluated in human plasma to ensure reliable pharmacokinetic and bioequivalence studies. These studies typically assess the analyte's stability under various conditions that mimic sample handling and storage. This compound has been found to be stable in human plasma for up to 71 days when stored at -30°C.[5]

| Matrix | Condition | Duration | Stability |

| Human Plasma | Room Temperature | Not specified | Stable |

| Human Plasma | Freeze-Thaw Cycles | Not specified | Stable |

| Human Plasma | -30°C | 71 days | Stable[5] |

Table 2: Stability of this compound in Human Plasma

Forced Degradation and Potential Degradation Pathways

Proposed Degradation Pathways

Based on the chemical structure of this compound (a secondary amine with a substituted cyclobutane ring and a chlorophenyl group), the following degradation pathways can be postulated under various stress conditions:

-

Oxidative Degradation: The secondary amine functional group is susceptible to oxidation. Potential reactions include N-oxidation to form a hydroxylamine, which could be further oxidized.[8] The presence of a tertiary carbon adjacent to the nitrogen could also be a site for oxidation.

-

Photodegradation: Aromatic chlorides and amine functional groups can be susceptible to photodegradation. Exposure to UV light could potentially lead to dehalogenation, ring opening of the cyclobutane moiety, or oxidation of the amine.

-

Thermal Degradation: While sibutramine showed good thermal stability, prolonged exposure to high temperatures could potentially lead to the cleavage of the less stable bonds in the this compound molecule.

-

Hydrolytic Degradation: The molecule does not contain readily hydrolyzable functional groups like esters or amides. Therefore, significant degradation under neutral pH is unlikely. However, under strongly acidic or basic conditions at elevated temperatures, degradation could be forced.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols

Detailed experimental protocols for forced degradation studies of this compound are not available in the reviewed literature. However, a general approach based on ICH guidelines and protocols used for the parent compound, sibutramine, can be adapted.

General Forced Degradation Protocol

The following is a generalized workflow for conducting forced degradation studies on this compound.

Caption: General Workflow for Forced Degradation Studies.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. For this compound, a High-Performance Liquid Chromatography (HPLC) method coupled with UV or Mass Spectrometric (MS) detection would be appropriate.

Key Components of a Stability-Indicating HPLC Method:

-

Column: A reversed-phase column (e.g., C18 or C8) is typically suitable for separating this compound and its potential degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to achieve adequate separation.

-

Detection:

-

UV Detection: Wavelength selection should be based on the UV spectrum of this compound to ensure adequate sensitivity.

-

Mass Spectrometry (MS): LC-MS/MS provides high selectivity and sensitivity and is invaluable for the identification and characterization of unknown degradation products. The precursor ion for this compound is m/z 266.05.[9]

-

Conclusion and Future Directions

The available data on the long-term stability and degradation products of this compound are limited. While some information can be inferred from studies on its parent compound, sibutramine, and its behavior in biological matrices, dedicated studies on the pure substance are necessary. Future research should focus on:

-

Conducting comprehensive forced degradation studies on this compound under ICH-recommended stress conditions.

-

Developing and validating a robust stability-indicating analytical method specifically for this compound and its degradation products.

-

Isolating and elucidating the structures of the major degradation products using advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy.

-

Investigating the long-term stability of this compound in the solid state and in various formulations under different storage conditions to establish a reliable shelf-life.

A thorough understanding of the stability profile of this compound is critical for its use in research and potential development as a pharmaceutical agent, ensuring both the quality of scientific data and the safety of future medicinal products.

References

- 1. UV-photodegradation of desipramine: Impact of concentration, pH and temperature on formation of products including their biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desmethylsibutramine - Wikipedia [en.wikipedia.org]

- 3. Identification of this compound as a New Ingredient in Chinese Herbal Dietary Supplements | Office of Justice Programs [ojp.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ajphr.com [ajphr.com]

- 7. ysnamgroup.com [ysnamgroup.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. doi.nrct.go.th [doi.nrct.go.th]

In Vivo Effects of N-Desmethylsibutramine on Energy Expenditure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylsibutramine (M1), the primary active metabolite of the anti-obesity drug sibutramine, plays a crucial role in mediating the parent compound's effects on energy expenditure. Understanding the in vivo pharmacology of this compound is essential for the development of novel therapeutic agents targeting energy balance. This technical guide provides a comprehensive overview of the in vivo studies investigating the impact of this compound on energy expenditure, with a focus on its thermogenic effects. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in the field of metabolic diseases and drug discovery. The weight-reducing effects of sibutramine are largely attributed to its active primary (this compound) and secondary (N-didesmethylsibutramine) amine metabolites rather than the parent compound.[1]

Mechanism of Action: Stimulation of Thermogenesis

In vivo studies have demonstrated that this compound increases energy expenditure primarily by stimulating thermogenesis.[1][2] This process involves the dissipation of energy as heat, a function predominantly carried out by brown adipose tissue (BAT). The mechanism is initiated by the central inhibition of serotonin and noradrenaline reuptake by this compound, leading to an increase in sympathetic nervous system (SNS) outflow to BAT.[1][2] This enhanced sympathetic stimulation results in the activation of β3-adrenoceptors on brown adipocytes, triggering a signaling cascade that culminates in the activation of Uncoupling Protein 1 (UCP1). UCP1 uncouples cellular respiration from ATP synthesis, leading to the generation of heat.[3][4]

Quantitative Data on Energy Expenditure

The thermogenic effects of this compound have been quantified in rodent models, primarily through the measurement of oxygen consumption (VO2) and core body temperature. The following tables summarize the key quantitative findings from in vivo studies.

Table 1: Effect of this compound (Metabolite 1) on Oxygen Consumption in Rats [2]

| Treatment Group | Dose (mg/kg, i.p.) | Mean VO2 (ml/min/kg^0.75) | % Increase from Baseline | Duration of Effect |

| Vehicle | - | 12.8 ± 0.4 | - | - |

| This compound | 10 | 16.6 ± 0.5 | ~30% | Sustained for at least 4 hours |

Table 2: Effect of this compound (Metabolite 1) on Body Temperature in Rats [2]

| Treatment Group | Dose (mg/kg, i.p.) | Peak Increase in Core Body Temperature (°C) | Time to Peak Effect |

| This compound | 10 | 0.5 - 1.0 | 60 - 90 minutes |

Table 3: Effect of Sibutramine on Glucose Utilization in Rat Tissues [2]

| Tissue | Vehicle (nmol/100g/min) | Sibutramine (10 mg/kg, i.p.) (nmol/100g/min) | Fold Increase |

| Brown Adipose Tissue (BAT) | 138 ± 28 | 2484 ± 433 | ~18 |

| White Adipose Tissue | 10 ± 1 | 11 ± 1 | No significant change |

| Skeletal Muscle | 45 ± 5 | 58 ± 6 | ~1.3 |

Experimental Protocols

Measurement of Oxygen Consumption (Indirect Calorimetry)

The following protocol is based on the methodology described by Connoley et al. (1999) for measuring the thermogenic effects of this compound in rats.[2]

Objective: To determine the effect of this compound on whole-body oxygen consumption.

Apparatus: Closed-circuit respirometers.

Animals: Male Wistar rats, housed individually at a thermoneutral temperature (29°C) to minimize energy expenditure for maintaining core body temperature.

Procedure:

-

Acclimatization: Acclimatize rats to the respirometer chambers for at least 24 hours before the experiment.

-

Baseline Measurement: Measure baseline oxygen consumption (VO2) for a period of 90-120 minutes before drug administration.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.).

-

Post-Dosing Measurement: Continuously measure VO2 for at least 4-6 hours following drug administration.

-

Data Analysis: Express VO2 as ml/min/kg^0.75 to normalize for metabolic body size. Calculate the percentage change from baseline to determine the thermogenic effect.

Investigation of the Mechanism of Action

To elucidate the involvement of the sympathetic nervous system and β-adrenoceptors, pharmacological blockade studies can be performed in conjunction with indirect calorimetry.

Objective: To determine if the thermogenic effect of this compound is mediated by the sympathetic nervous system and β3-adrenoceptors.

Procedure:

-

Ganglionic Blockade: Pre-treat animals with a ganglionic blocking agent, such as chlorisondamine (15 mg/kg), to inhibit neurotransmission in the autonomic ganglia. Subsequently, administer this compound and measure VO2. A complete inhibition of the thermogenic response indicates mediation by the sympathetic nervous system.[2]

-

β-Adrenoceptor Blockade: Pre-treat animals with selective (e.g., atenolol for β1, ICI 118551 for β2) or non-selective β-adrenoceptor antagonists. A complete inhibition of the thermogenic response by a non-selective β-blocker, but not by selective β1 or β2 antagonists, points towards the involvement of β3-adrenoceptors.[2]

Measurement of Brown Adipose Tissue (BAT) Activity

The following protocol is based on the 2-deoxy-[3H]-glucose utilization technique to assess the metabolic activity of BAT.[2]

Objective: To quantify the effect of this compound on glucose uptake in BAT.

Procedure:

-

Animal Preparation: Anesthetize rats and insert catheters for blood sampling and infusion.

-

Drug Administration: Administer this compound (10 mg/kg, i.p.) or vehicle.

-

Tracer Infusion: After a set period (e.g., 60 minutes) to allow for the drug to take effect, administer a bolus of 2-deoxy-[3H]-glucose.

-

Blood Sampling: Collect arterial blood samples at timed intervals to determine the plasma concentration of the tracer.

-

Tissue Harvesting: At the end of the experimental period, euthanize the animal and rapidly dissect and freeze-clamp the interscapular BAT and other tissues of interest.

-

Analysis: Measure the concentration of 2-deoxy-[3H]-glucose-6-phosphate in the tissues and calculate the glucose utilization rate. A significant increase in glucose utilization in BAT following this compound administration indicates activation of this tissue.[2]

Visualizations

Signaling Pathway of this compound-Induced Thermogenesis

Caption: Signaling pathway of this compound-induced thermogenesis.

Experimental Workflow for Assessing Thermogenic Effect

Caption: Experimental workflow for assessing the thermogenic effect of this compound.

Conclusion

In vivo studies conclusively demonstrate that this compound increases energy expenditure through the potent stimulation of thermogenesis in brown adipose tissue. This effect is mediated by the central nervous system via an increase in sympathetic outflow to BAT and subsequent activation of β3-adrenoceptors. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of this compound and other compounds targeting energy expenditure for the treatment of obesity and related metabolic disorders. Further research focusing on a more detailed comparison of the thermogenic potency of this compound with its counterpart, N-didesmethylsibutramine, and a deeper exploration of the downstream signaling events in BAT will be valuable for a more complete understanding of its mechanism of action.

References

- 1. Thermogenic effects of sibutramine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inside the Biology of the β3-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

N-Desmethylsibutramine and Cytochrome P450 Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine, a previously marketed anti-obesity drug, undergoes extensive first-pass metabolism to form its pharmacologically active metabolites, N-desmethylsibutramine (M1) and N,N-di-desmethylsibutramine (M2).[1] The cytochrome P450 (CYP) enzyme system is central to this bioactivation and subsequent clearance. Understanding the intricate interactions between sibutramine's primary active metabolite, this compound, and various CYP isoforms is critical for predicting potential drug-drug interactions (DDIs), elucidating mechanisms of toxicity, and informing the development of safer novel therapeutics.

Data Presentation: Quantitative Insights into Metabolism and Inhibition

The following tables summarize the key quantitative data regarding the metabolism of sibutramine to this compound and the inhibitory potential of sibutramine on various CYP450 enzymes.

Table 1: Kinetic Parameters for the Formation of this compound (M1) from Sibutramine by Recombinant Human CYP Isoforms

| CYP Isoform | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol CYP) | Intrinsic Clearance (CLᵢₙₜ, Vₘₐₓ/Kₘ) (μL/min/pmol CYP) |

| CYP2B6 | 8.02 | 1.23 | 153.4 |

| CYP2C19 | 388 | 0.23 | 0.59 |

| CYP3A4 | 85.3 | 2.36 | 27.7 |

| CYP3A5 | 392 | 5.86 | 14.9 |

Data sourced from Bae et al. (2008).[2]

Table 2: Enantioselective Metabolism of Sibutramine Metabolites in Human Liver Microsomes (HLM)

| Metabolic Conversion | Intrinsic Clearance (CLᵢₙₜ) Ratio (S-enantiomer / R-enantiomer) | Primary CYP Isoforms Involved |

| M1 → M2 | 1.97 | CYP2B6, CYP2C19[3] |

| M1 → Hydroxy-M1 (HM1) | 4.83 | CYP2B6, CYP2C19[3] |

| M2 → Hydroxy-M2 (HM2) | 9.94 | CYP2B6, CYP2C19[3] |

Data sourced from Bae et al. (2012).[3]

Table 3: Inhibition of Cytochrome P450 Enzymes by Sibutramine

| CYP Isoform | IC₅₀ (μM) | Kᵢ (μM) | Type of Inhibition |

| CYP2B6 | 1.61 | 0.466 | Competitive[4] |

| CYP2C19 | - | 16.6 | Non-competitive[4] |

| CYP2D6 | - | 15.7 | Non-competitive[4] |

| CYP1A2 | No inhibition observed | - | - |

| CYP2A6 | No inhibition observed | - | - |

| CYP2C8 | No inhibition observed | - | - |

| CYP2C9 | No inhibition observed | - | - |

| CYP2E1 | No inhibition observed | - | - |

Data sourced from Bae et al. (2013).[4]

Table 4: Inhibition of M2 Formation from M1 (5 μM) by Mechanism-Based CYP2B6 Inhibitors in Human Liver Microsomes

| Inhibitor | Concentration (μM) | % Inhibition of M2 Formation |

| Clopidogrel | 1 | 68.3 |

| Ticlopidine | 2 | 84.9 |

| Thio-TEPA | 5 | 55.6 |

Data sourced from Bae et al. (2008).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

Protocol 1: In Vitro Metabolism of Sibutramine using Human Liver Microsomes and Recombinant CYP Isoforms

This protocol is based on methodologies described by Bae et al. (2008).[2]

-

Materials:

-

Sibutramine

-

Pooled human liver microsomes (HLMs)

-

Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C19, CYP3A4, CYP3A5) co-expressed with NADPH-cytochrome P450 reductase

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH generating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., chlorpheniramine)

-

-

Incubation Procedure:

-

A typical incubation mixture contains HLMs (0.2 mg/mL protein) or recombinant CYP enzyme (10-50 pmol/mL), potassium phosphate buffer, and varying concentrations of sibutramine.

-

The mixture is pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by the addition of the NADPH generating system.

-

Incubations are carried out at 37°C for a specified time (e.g., 10-30 minutes) and are terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-